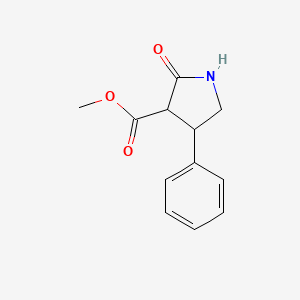

Methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-12(15)10-9(7-13-11(10)14)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVGHABCKLTFML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CNC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate CAS 55790-17-5 properties

A Strategic Scaffold for GABAergic and CNS-Active Ligand Design

CAS Registry Number: 55790-17-5 Formula: C₁₂H₁₃NO₃ Molecular Weight: 219.24 g/mol

Executive Summary

Methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate (CAS 55790-17-5) represents a critical intermediate in the synthesis of 4-substituted pyrrolidones, a chemical class heavily utilized in neuropharmacology. Structurally, it functions as a functionalized

This guide serves as a technical manual for researchers utilizing this compound as a precursor for GABA-B agonists (e.g., Phenibut analogs), nootropic agents (Racetam derivatives), and PDE4 inhibitors (Rolipram analogs). The protocols herein prioritize high-yield synthesis and downstream derivatization logic.

Physicochemical Profile

Understanding the physical constraints of the scaffold is essential for formulation and reaction planning.

| Property | Value / Description | Technical Note |

| Molecular Structure | Core scaffold for bioactivity.[1] | |

| Stereochemistry | 2 Chiral Centers (C3, C4) | Typically synthesized as a diastereomeric mixture (cis/trans). Trans is thermodynamically favored. |

| Physical State | Solid (Crystalline) | Hygroscopic nature requires storage under desiccant. |

| Solubility | DMSO, Methanol, DCM | Poor water solubility; requires cosolvents for aqueous assays. |

| LogP (Predicted) | ~1.2 - 1.5 | Lipophilic enough for CNS penetration but requires optimization. |

| pKa (C3-H) | ~11 - 13 | The C3 proton is acidic due to the flanking carbonyls (1,3-dicarbonyl system). |

Synthetic Architecture (Self-Validating Protocol)

The most robust route to CAS 55790-17-5 involves a Michael Addition followed by a Reductive Cyclization . This method is preferred over direct condensation techniques due to higher regioselectivity and yield.

Phase A: Michael Addition

Reaction: trans-

-

Setup: Charge a round-bottom flask with trans-

-nitrostyrene (1.0 eq) and Dimethyl Malonate (1.2 eq) in anhydrous Methanol. -

Catalysis: Add a catalytic amount of Sodium Methoxide (0.1 eq) or DBU.

-

Validation: Monitor via TLC (Hexane/EtOAc 3:1). Disappearance of the nitrostyrene spot (

) marks completion. -

Outcome: The intermediate is a nitro-diester. Isolation is recommended to remove excess malonate.

Phase B: Reductive Cyclization (The Critical Step)

Reaction: Nitro-diester +

-

Hydrogenation: Dissolve the Michael adduct in Methanol. Add Raney Nickel (10% w/w) or Pd/C (5%).

-

Process: Hydrogenate at 40–50 psi (3–4 bar) at room temperature.

-

Workup: Filter catalyst over Celite. Concentrate filtrate.[5]

-

Purification: Recrystallize from Isopropyl Alcohol to separate diastereomers if necessary.

Visualization: Synthetic Workflow

Caption: Step-wise synthesis of this compound via nitro-diester reduction.

Reactivity & Derivatization Logic

The utility of CAS 55790-17-5 lies in its C3-functionalization potential. The ester group at C3 is not just a protecting group; it is a "handle" for further modification.

A. Krapcho Decarboxylation (Access to Phenibut Lactam)

To access the core pharmacophore (4-phenyl-2-pyrrolidone), the ester must be removed.

-

Protocol: Heat the compound in wet DMSO with NaCl or LiCl at 140–160°C.

-

Result: Evolution of

yields 4-phenylpyrrolidin-2-one (closely related to the nootropic Phenylpiracetam core).

B. C3-Alkylation

The C3 proton is highly acidic (

-

Protocol: Treat with NaH in THF, followed by an alkyl halide (R-X).

-

Application: Creates quaternary centers at C3, common in advanced PDE4 inhibitors to restrict conformational freedom.

Visualization: Derivatization Tree

Caption: Strategic chemical modifications accessible from the C3-carboxylate scaffold.

Analytical Characterization Expectations

To validate the identity of CAS 55790-17-5, researchers should look for the following spectral signatures:

-

1H NMR (DMSO-d6/CDCl3):

-

3.6–3.7 ppm: Singlet (3H) for the Methyl ester (

- 7.2–7.4 ppm: Multiplet (5H) for the Phenyl ring.

- 8.0–8.5 ppm: Broad singlet (1H) for the Lactam NH.

-

Key Diagnostic: The coupling constants (

) between H3 and H4 will distinguish cis (

-

3.6–3.7 ppm: Singlet (3H) for the Methyl ester (

-

IR Spectroscopy:

-

1730–1750 cm⁻¹: Ester carbonyl stretch.

-

1690–1710 cm⁻¹: Lactam carbonyl stretch.

-

3200–3400 cm⁻¹: N-H stretch.

-

References

-

Verma, S. K., et al. (2024). "Reaction of

-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst." MDPI. -

PubChem. (2025). "Methyl 4-phenylpyrrolidine-3-carboxylate (Related Compound Data)." National Library of Medicine.

-

ChemicalBook. (2025). "4-Phenyl-pyrrolidine-3-carboxylic acid methyl ester Properties."

-

Marchetti, P., et al. (2012). "Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides." MDPI.

-

Google Patents. (2013). "CN103408480A - 4-phenyl-pyrrolidone synthesis process."[6]

Sources

Molecular weight and formula of methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental molecular characteristics, explore a validated synthetic route, and discuss its relevance within the broader context of drug discovery, grounded in the established importance of the pyrrolidinone scaffold.

Core Molecular Profile

This compound is a derivative of 2-pyrrolidinone, a five-membered lactam. Its structure is characterized by a phenyl group at the 4-position and a methyl carboxylate group at the 3-position. This specific arrangement of functional groups imparts distinct physicochemical properties that make it a valuable building block in the synthesis of more complex molecules.

Based on its structure, the key molecular identifiers have been determined and are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₃ | Deduced from Structure |

| Molecular Weight | 219.24 g/mol | PubChemLite[1] |

| Monoisotopic Mass | 219.08954 Da | PubChemLite[1] |

| CAS Number | 55790-17-5 |

The Pyrrolidinone Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-pyrrolidinone ring is a cornerstone in drug discovery, often referred to as a "privileged scaffold".[2] This designation is due to its recurring presence in a wide array of biologically active compounds, including over 20 FDA-approved drugs.[2] The unique properties of the pyrrolidinone core, such as its capacity for hydrogen bonding, conformational flexibility, and chemical stability, make it an ideal framework for designing ligands that can interact with multiple receptor or enzyme targets.[2]

Pyrrolidinone derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant properties.[3][4] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties in the development of novel therapeutic agents.[2][5]

Synthesis of this compound

A viable synthetic pathway for this compound involves a multi-step process starting from commercially available reagents. The key steps include a condensation reaction followed by a reductive cyclization.[6]

Synthetic Pathway Overview

The synthesis commences with a condensation reaction between diethyl malonate and 2-nitro-1-phenylethanone. This is followed by a catalytic hydrogenation step, which facilitates the reduction of the nitro group and subsequent intramolecular cyclization to form the desired 2-pyrrolidinone ring system.[6]

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is based on established chemical principles for similar transformations and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Condensation to form Diethyl 2-(2-nitro-1-phenylethyl)malonate (Intermediate 1)

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl malonate in a suitable solvent such as tetrahydrofuran (THF).

-

Cool the solution in an ice bath and add a strong base, for example, sodium ethoxide, portion-wise to generate the malonate enolate.

-

To this solution, add a solution of 2-nitro-1-phenylethanone in THF dropwise, maintaining the low temperature.

-

Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Reductive Cyclization to form this compound

-

Dissolve the crude intermediate from Step 1 in an alcohol solvent, such as methanol or ethanol.[6]

-

Transfer the solution to a hydrogenation vessel and add a catalytic amount of palladium on carbon (10% Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction involves both the reduction of the nitro group to an amine and the intramolecular cyclization to the lactam.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with the solvent used in the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Structural Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized compound. For this compound, the expected molecular ion peaks in high-resolution mass spectrometry (HRMS) would be:

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 220.09682 |

| [M+Na]⁺ | 242.07876 |

| [M-H]⁻ | 218.08226 |

Data sourced from PubChemLite for the isomeric compound methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate, which has the same molecular formula and weight.[1]

Electron Impact Mass Spectrometry (EI-MS) is particularly useful for identifying aryl-substituted pyrrolidones, as they often produce distinctive fragmentation patterns that can help differentiate them from isomeric structures.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Applications in Drug Discovery and Development

As a functionalized derivative of the privileged pyrrolidinone scaffold, this compound serves as a valuable intermediate in the synthesis of potential therapeutic agents. The presence of the phenyl group and the methyl ester provides two key points for further chemical modification, allowing for the generation of a library of diverse compounds for biological screening.

Potential Therapeutic Areas

Given the wide range of biological activities associated with pyrrolidinone derivatives, compounds synthesized from this core could be investigated for a variety of therapeutic applications, including:

-

Oncology: As precursors to novel anticancer agents.

-

Neurology: For the development of anticonvulsant or neuroprotective drugs.

-

Infectious Diseases: As a scaffold for new antimicrobial agents.

-

Inflammatory Diseases: In the synthesis of anti-inflammatory compounds.[8]

The strategic importance of this molecule lies in its potential to be a starting point for the development of new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles.

References

-

ResearchGate. An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Available from: [Link]

-

ACS Publications. Pyrrolidinone Derivatives as NIK Inhibitors for Treating Inflammatory and Autoimmune Diseases. Available from: [Link]

-

Springer. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

-

Journal of Pharmaceutical Negative Results. SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Available from: [Link]

-

PubChemLite. Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate (C12H13NO3). Available from: [Link]

- Google Patents. CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone.

-

PMC. Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone - Google Patents [patents.google.com]

- 7. Elucidating the Multicomponent Reaction Pathway of 2‑Pyrrolidone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]

An In-depth Technical Guide to Methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: As of the latest database search, a dedicated PubChem Compound Identifier (CID) for Methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate (CAS No. 55790-17-5) has not been found. The following guide has been meticulously compiled by leveraging data from structurally analogous compounds, established synthesis methodologies for the pyrrolidinone core, and predictive chemical principles. All information should be cross-referenced with experimentally derived data upon synthesis of the target compound.

Introduction: The Pyrrolidinone Core in Medicinal Chemistry

The 2-oxo-pyrrolidine (γ-lactam) scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active molecules. Its prevalence stems from its ability to mimic a peptide bond, granting it favorable pharmacokinetic properties and the capacity to interact with a variety of biological targets. The introduction of a phenyl group at the 4-position and a methyl carboxylate at the 3-position, as in this compound, creates a stereochemically rich molecule with significant potential for further functionalization. This guide provides a comprehensive overview of the known data on closely related analogues, potential synthetic routes, and prospective biological applications of this target compound.

Physicochemical and Structural Data of Analogous Compounds

To provide a predictive baseline for the properties of this compound, the following table summarizes key data from its closest structural analogues available in the PubChem database.

| Property | Ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate[1] | 2-oxo-4-phenylpyrrolidine-3-carboxylic acid[2] | Methyl 4-phenylpyrrolidine-3-carboxylate[3] |

| PubChem CID | 313653 | - | 3749891 |

| Molecular Formula | C13H15NO3 | C11H11NO3 | C12H15NO2 |

| Molecular Weight | 233.26 g/mol | 205.21 g/mol | 205.25 g/mol |

| IUPAC Name | ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate | 2-oxo-4-phenylpyrrolidine-3-carboxylic acid | methyl 4-phenylpyrrolidine-3-carboxylate |

| SMILES | CCOC(=O)C1C(CNC1=O)C2=CC=CC=C2 | C1C(C(C(=O)N1)C(=O)O)C2=CC=CC=C2 | COC(=O)C1CNCC1C2=CC=CC=C2 |

| InChIKey | QVGUCCHRJMBKNX-UHFFFAOYSA-N | UOQRZCNCICUPJO-UHFFFAOYSA-N | RHZYPIMJMZIAGF-UHFFFAOYSA-N |

Synthesis and Methodologies

Proposed Synthetic Pathway

A logical approach to the synthesis of the target molecule is outlined below. This pathway is a composite of established organic chemistry principles and published syntheses of similar pyrrolidinone structures.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a suggested starting point for the synthesis and requires experimental optimization.

Step 1: Michael Addition

-

To a solution of methyl cinnamate (1 equivalent) in a suitable solvent (e.g., methanol, ethanol), add a catalytic amount of a strong base (e.g., sodium methoxide).

-

Slowly add methyl nitroacetate (1.1 equivalents) to the reaction mixture at room temperature.

-

Stir the reaction for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

-

Purify the resulting Michael adduct by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

-

Dissolve the purified Michael adduct in a suitable solvent (e.g., methanol, ethyl acetate).

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

Step 3: Lactamization

-

The crude amino ester from the previous step may undergo spontaneous cyclization to the desired lactam.

-

If cyclization is not complete, dissolve the crude product in a high-boiling point solvent (e.g., toluene, xylene) and heat to reflux for several hours.

-

Monitor the formation of the lactam by TLC.

-

Upon completion, remove the solvent under reduced pressure and purify the final product, this compound, by column chromatography or recrystallization.

Potential Biological Activity and Therapeutic Applications

Derivatives of the 2-oxo-pyrrolidine core have demonstrated a wide range of biological activities. While the specific activity of this compound is not documented, its structural motifs suggest potential for investigation in several therapeutic areas.

-

Antibacterial Agents: The pyrrolidinone ring is a key component of several antibacterial agents. Novel 2-oxo-pyrrolidinyl oxazolidinones have been synthesized and shown to possess activity against both Gram-positive and Gram-negative bacteria[4]. The phenyl and carboxylate moieties of the target compound could be further modified to explore and optimize this potential.

-

Anticancer Activity: Some 5-oxopyrrolidine derivatives have been synthesized and evaluated for their anticancer properties, with some compounds showing potent activity against lung cancer cell lines[5].

-

Enzyme Inhibition: The pyrrolidine carboxamide scaffold has been identified as a novel class of inhibitors for enzymes such as the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis[6]. This highlights the potential of the target molecule as a starting point for the development of novel enzyme inhibitors.

The following diagram illustrates the potential workflow for investigating the biological activity of the synthesized compound.

Caption: Workflow for the biological evaluation of this compound.

Spectroscopic Characterization (Predictive)

Based on the structure of this compound and data from analogous compounds, the following spectral characteristics can be anticipated. Experimental verification is essential.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methine and methylene protons of the pyrrolidinone ring, and a singlet for the methyl ester protons. The coupling patterns of the ring protons would be crucial for determining the relative stereochemistry.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the lactam and the ester, the aromatic carbons, and the aliphatic carbons of the pyrrolidinone ring.

-

IR Spectroscopy: The infrared spectrum is expected to show strong absorption bands corresponding to the C=O stretching vibrations of the lactam (typically around 1680-1700 cm⁻¹) and the ester (around 1730-1750 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (C12H13NO3, MW: 219.24 g/mol ).

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high potential for biological activity. This guide provides a foundational framework for researchers to embark on the synthesis, characterization, and biological evaluation of this compound. Future work should focus on the development of an optimized and scalable synthetic route, the full spectroscopic and crystallographic characterization of the molecule, and a comprehensive screening campaign to elucidate its therapeutic potential. The modular nature of the proposed synthesis also allows for the generation of a library of analogues to establish a clear structure-activity relationship, which is a critical step in modern drug discovery.

References

Sources

- 1. CN108658831A - The preparation method of 2- OXo-1-pyrrolidine derivatives or its salt - Google Patents [patents.google.com]

- 2. Parthenolide | C15H20O3 | CID 6473881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4-phenylpyrrolidine-3-carboxylate | C12H15NO2 | CID 3749891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3,5-Tri(4-tert-butyl-2,6-dimethyl-3-hydroxybenzyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | C42H57N3O6 | CID 93221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of Methyl 1-phenyl-5-oxopyrrolidine-3-carboxylate from Itaconic Acid

This Application Note details the synthesis of Methyl 1-phenyl-5-oxopyrrolidine-3-carboxylate (also referred to as the N-phenyl isomer) directly from Itaconic Acid derivatives.

Note on Chemical Nomenclature & Isomers: The specific target requested, Methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate (CAS 55790-17-5), is a C-phenyl isomer typically synthesized via the Michael addition of nitroalkanes to cinnamates (the "Rolipram" route), rather than directly from itaconic acid. The direct reaction of itaconic acid with aniline yields the N-phenyl isomer (Methyl 1-phenyl-5-oxopyrrolidine-3-carboxylate). This guide focuses on the direct transformation of Itaconic Acid to the phenyl-pyrrolidone scaffold as requested, yielding the 1-phenyl derivative, while noting the divergence for the 4-phenyl isomer.

Abstract

This protocol describes the efficient, one-pot synthesis of functionalized pyrrolidones starting from bio-based Itaconic Acid . The method utilizes an Aza-Michael Addition followed by a Cyclization-Condensation cascade with aniline. This pathway provides high atom economy and accesses the

Introduction & Mechanistic Rationale

The pyrrolidone (gamma-lactam) ring is a privileged scaffold in medicinal chemistry, serving as the core for nootropic drugs (e.g., Piracetam) and phosphodiesterase inhibitors (e.g., Rolipram).

While 4-phenyl derivatives are typically accessed via cinnamate chemistry, the Itaconic Acid route offers a direct access to 1-phenyl-5-oxopyrrolidine-3-carboxylates . The reaction proceeds via two key steps:

-

Aza-Michael Addition: The nucleophilic amine (aniline) attacks the less hindered

-carbon of the dimethyl itaconate double bond. -

Intramolecular Cyclization: The resulting secondary amine attacks the

-ester group, eliminating methanol to form the lactam ring.

Reaction Scheme

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

| Dimethyl Itaconate | 158.15 | 1.0 | 15.8 g (100 mmol) | Substrate |

| Aniline | 93.13 | 1.05 | 9.8 g (105 mmol) | Nucleophile |

| Methanol (MeOH) | 32.04 | Solvent | 100 mL | Solvent |

| Acetic Acid (AcOH) | 60.05 | 0.1 | 0.6 g (Catalytic) | Catalyst (Optional) |

Step-by-Step Methodology

Step 1: Preparation of Reactants

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolve Dimethyl Itaconate (15.8 g) in Methanol (100 mL). Ensure complete solvation at room temperature.

-

Add Aniline (9.8 g) dropwise to the stirring solution over 5 minutes.

-

Critical Control Point: The reaction is exothermic. Monitor internal temperature; do not exceed 30°C during addition to prevent polymerization.

-

Step 2: Aza-Michael Addition & Cyclization

-

Add catalytic Acetic Acid (0.6 mL) if reaction kinetics are slow (optional).

-

Heat the reaction mixture to Reflux (65°C) .

-

Maintain reflux for 12–16 hours .

-

Monitoring: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting material (Dimethyl Itaconate,

) should disappear, and a new polar spot (

-

Step 3: Work-up and Isolation

-

Cool the mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotary Evaporator) to roughly 20% of the original volume.

-

Crystallization: Add cold Diethyl Ether (50 mL) or Hexane to induce precipitation of the product.

-

Filter the white/off-white solid using a Büchner funnel.

-

Wash the cake with cold ether (

mL). -

Dry the solid in a vacuum oven at 40°C for 4 hours.

Analytical Data (Expected)

-

Yield: 85–92%

-

H NMR (400 MHz, CDCl

-

Mass Spectrometry (ESI): Calculated for C

H

Process Logic & Visualization

The following diagram illustrates the decision matrix and chemical pathway for this synthesis.

Figure 1: Reaction workflow for the synthesis of the N-phenyl pyrrolidone derivative from itaconic acid.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Cyclization | Increase reflux time to 24h or use a higher boiling solvent (Ethanol). |

| Oily Product | Impurities / Residual Aniline | Recrystallize from Isopropanol/Hexane mixture. |

| Side Products | Polymerization of Itaconate | Ensure radical inhibitor (e.g., MEHQ) is present in starting material or work under N |

References

-

Imamura, H., et al. (2004). "Synthesis and biological activity of novel 4-carboxypyrrolidones derivatives." Chemical & Pharmaceutical Bulletin, 52(1), 63-73.

-

Clark, J. H., et al. (2012). "An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate." Green Chemistry.

-

Southwick, P. L., & Casanova, J. (1958). "The Reaction of Itaconic Acid with Primary Amines." Journal of the American Chemical Society, 80(5), 1168.

Sources

One-Pot Synthesis of Methyl 2-Oxo-4-Phenylpyrrolidine-3-carboxylate: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the one-pot synthesis of methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The protocol herein describes a robust and efficient three-component reaction leveraging the in-situ generation of an azomethine ylide from benzaldehyde and methyl glycinate, followed by a [3+2] cycloaddition with methyl acrylate. This application note is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology, mechanistic insights, and expert commentary on the experimental choices.

Introduction

The pyrrolidine ring is a privileged structural motif found in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2] Specifically, functionalized 2-oxo-pyrrolidines (γ-lactams) are key components in a number of biologically active compounds. The efficient construction of these scaffolds is a significant goal in synthetic organic chemistry. Multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex molecules from simple starting materials in a single operation, offering advantages in terms of atom economy, step efficiency, and reduction of waste.[3] This protocol details a one-pot synthesis of this compound that embodies these principles.

Reaction Principle and Mechanism

The synthesis proceeds via a cascade of reactions initiated by the condensation of benzaldehyde and methyl glycinate to form an imine. In the presence of a mild base, the imine undergoes deprotonation to generate a transient azomethine ylide. This 1,3-dipole then reacts with the dipolarophile, methyl acrylate, in a [3+2] cycloaddition reaction to furnish the highly functionalized pyrrolidine ring. Subsequent intramolecular cyclization with the elimination of methanol affords the desired γ-lactam, this compound. The overall transformation is a testament to the elegance and efficiency of tandem reactions in organic synthesis.

The choice of a non-protic solvent like toluene facilitates the initial imine formation by allowing for the removal of water, although other solvents can be employed. The selection of a mild base, such as triethylamine, is crucial to promote the formation of the azomethine ylide without inducing unwanted side reactions. The reaction temperature is optimized to ensure a reasonable reaction rate while minimizing potential decomposition of the intermediates.

Experimental Workflow

The following diagram outlines the general workflow for the one-pot synthesis of this compound.

Caption: General workflow for the one-pot synthesis.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Role |

| Benzaldehyde | C₇H₆O | 106.12 | 1.06 g (1.0 mL) | 10.0 | Aldehyde component |

| Methyl Glycinate HCl | C₃H₈ClNO₂ | 125.55 | 1.26 g | 10.0 | Amino ester component |

| Methyl Acrylate | C₄H₆O₂ | 86.09 | 1.03 g (1.1 mL) | 12.0 | Dipolarophile |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.52 g (2.1 mL) | 15.0 | Base |

| Toluene (Anhydrous) | C₇H₈ | 92.14 | 50 mL | - | Solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Extraction Solvent |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying Agent |

| Silica Gel | SiO₂ | 60.08 | As needed | - | Stationary Phase |

Equipment:

-

100 mL round-bottom flask

-

Dean-Stark apparatus and condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.06 g, 10.0 mmol) and methyl glycinate hydrochloride (1.26 g, 10.0 mmol). Add 50 mL of anhydrous toluene.

-

Imine Formation: To the stirred suspension, add triethylamine (1.52 g, 15.0 mmol). The triethylamine serves to neutralize the hydrochloride salt of the amino ester and to act as a base for the subsequent formation of the azomethine ylide.

-

Azomethine Ylide Generation: Fit the flask with a Dean-Stark apparatus and a condenser. Heat the reaction mixture to reflux. The formation of the imine is driven by the azeotropic removal of water, which is collected in the Dean-Stark trap. Monitor the progress of water collection. After approximately 2-3 hours, or when no more water is collected, the formation of the imine is considered complete.

-

Cycloaddition: Allow the reaction mixture to cool to room temperature. Remove the Dean-Stark apparatus. Add methyl acrylate (1.03 g, 12.0 mmol) to the reaction mixture.

-

Reaction to Completion: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Work-up: Upon completion of the reaction, pour the mixture into a separatory funnel containing 50 mL of water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Reaction Mechanism Visualization

The following diagram illustrates the key steps in the reaction mechanism.

Caption: Key steps in the one-pot synthesis.

Safety and Handling Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Toluene and ethyl acetate are flammable solvents; keep away from ignition sources.

-

Benzaldehyde and methyl acrylate are irritants; avoid inhalation and skin contact.

-

Triethylamine is a corrosive and flammable liquid; handle with care.

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

¹H NMR: Expected signals would include aromatic protons for the phenyl group, methine and methylene protons for the pyrrolidine ring, and a singlet for the methyl ester.

-

¹³C NMR: Will show characteristic peaks for the carbonyls (ester and lactam), aromatic carbons, and aliphatic carbons of the pyrrolidine ring.

-

IR Spectroscopy: Will show characteristic absorption bands for the N-H stretch, C=O stretch of the lactam and ester groups.

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₁₂H₁₃NO₃, M.W. 219.24 g/mol ) should be observed.

Troubleshooting

-

Low Yield: Incomplete imine formation can be a cause. Ensure the toluene is anhydrous and reflux is maintained for a sufficient duration to remove all water. The quality of the reagents, particularly the benzaldehyde, is also important.

-

Side Products: The formation of side products can occur if the reaction temperature is too high or if the reaction is left for an extended period. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.

-

Purification Difficulties: If the product is difficult to purify, ensure the silica gel is properly packed and an appropriate solvent system is used for column chromatography. A gradient elution may be necessary to separate the product from closely related impurities.

Conclusion

This application note provides a detailed and reliable one-pot protocol for the synthesis of this compound. The method is based on a three-component reaction involving an azomethine ylide cycloaddition, which is a powerful tool for the construction of highly functionalized pyrrolidine scaffolds.[4][5] The described procedure is efficient, scalable, and provides a clear pathway for the synthesis of this important heterocyclic compound for applications in medicinal chemistry and drug discovery.

References

-

Padwa, A. (1991). Intramolecular 1,3-dipolar cycloaddition reactions. In Comprehensive Organic Synthesis (Vol. 4, pp. 1069-1109). Pergamon. [Link]

-

Coldham, I., & Hufton, R. (2005). Intramolecular 1, 3-dipolar cycloaddition reactions of azomethine ylides. Chemical Reviews, 105(7), 2765-2810. [Link]

-

Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. [Link]

-

Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Universidad Autónoma de Madrid. [Link]

-

Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. PMC. [Link]

-

2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. [Link]

-

Synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines via three-component [3 + 2] cycloaddition followed by one-pot N-allylation and intramolecular Heck reactions. Beilstein Journals. [Link]

-

Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. PMC. [Link]

-

Synthesis of highly functionalized pyrrolidines via a mild one-pot, three-component 1,3-dipolar cycloaddition process. PubMed. [Link]

Sources

- 1. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. repositorio.uam.es [repositorio.uam.es]

- 3. Synthesis of highly functionalized pyrrolidines via a mild one-pot, three-component 1,3-dipolar cycloaddition process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: Scalable Synthesis of 5-Oxo-pyrrolidine-3-carboxylates

This Application Note provides a comprehensive, scientifically grounded guide for the synthesis of 5-oxo-pyrrolidine-3-carboxylates (also referred to as paraconic acid derivatives or 4-carboxy-2-pyrrolidones).

This guide prioritizes the Itaconate-Amine Condensation pathway, recognized as the "Gold Standard" for its atom economy, scalability, and alignment with Green Chemistry principles.

Abstract & Strategic Value

The 5-oxo-pyrrolidine-3-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structure for Nav1.8 inhibitors (pain management), antimicrobial agents (multidrug-resistant S. aureus), and Nrf2 enhancers . Unlike the 2-carboxylate isomer (pyroglutamic acid), the 3-carboxylate variant offers unique vectorality for substituent attachment, critical for structure-activity relationship (SAR) tuning.

This protocol details the robust synthesis of these scaffolds via the reaction of Itaconic Acid (IA) or Dimethyl Itaconate (DMI) with primary amines. This route is preferred over glutamate cyclization due to its direct access to the 3-position and the bio-renewable nature of itaconic acid.

Retrosynthetic Logic & Mechanism

The synthesis relies on a cascade sequence: an intermolecular Aza-Michael addition of a primary amine to the

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic cascade from Itaconic acid to the pyrrolidone core. The reaction is driven by the thermodynamic stability of the 5-membered lactam ring.

Experimental Protocols

Protocol A: Aqueous "Green" Synthesis (Recommended)

Target: Free Carboxylic Acids (R = H) Scale: 10 mmol – 1 mol Green Metrics: Solvent-free or Aqueous (No VOCs), High Atom Economy.

Reagents:

-

Itaconic Acid (IA): 1.0 equiv. (Solid, >99%)

-

Primary Amine (R-NH₂): 1.0 – 1.1 equiv. (Aniline, Benzylamine, or Aliphatic amine)

-

Solvent: Deionized Water (approx. 3–5 mL per mmol)

-

Acidification: HCl (conc. or 6M)

Step-by-Step Methodology:

-

Charging: In a round-bottom flask equipped with a magnetic stir bar, suspend Itaconic Acid (1.30 g, 10 mmol) in Water (30 mL).

-

Amine Addition: Add the Primary Amine (10 mmol) dropwise.

-

Observation: If the amine is basic, the itaconic acid will dissolve as the ammonium salt forms. Exotherm is possible; cool if using volatile amines.

-

-

Reaction: Attach a reflux condenser and heat the mixture to Reflux (100 °C) .

-

Time: 2–12 hours (Monitor by TLC: Mobile phase MeOH/DCM 1:9 with 1% AcOH).

-

Endpoint: Disappearance of Itaconic Acid spot.

-

-

Workup (Crystallization):

-

Cool the reaction mixture to Room Temperature (25 °C).

-

Acidify with HCl dropwise to pH ~1–2.

-

Critical Step: The product (free acid) typically precipitates as a white/off-white solid upon acidification.

-

Cool in an ice bath (0–4 °C) for 1 hour to maximize yield.

-

-

Isolation: Filter the solid via vacuum filtration (Buchner funnel). Wash with cold water (2 x 5 mL).

-

Purification: Recrystallize from Ethanol/Water or Acetone if necessary. Dry in a vacuum oven at 50 °C.

Protocol B: Melt/Solvent-Free Synthesis (High Throughput)

Target: Aromatic derivatives (Anilines) Conditions: 140–150 °C (Neat)

-

Mix Itaconic Acid (1.0 equiv) and Aromatic Amine (1.0 equiv) in a vial.

-

Heat to 140–150 °C for 1–2 hours. The mixture will melt and water vapor will evolve.

-

Cool to solidify. Triturate with Ethanol or Diethyl Ether to remove unreacted starting materials.

-

Note: This method is faster but requires amines with high boiling points (>150 °C) to avoid evaporation before reaction.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Optimization Insight | Risk/Failure Mode |

| Stoichiometry | Keep 1:1 or slight Amine excess (1.1 eq). | Large excess of amine can lead to salt formation without cyclization or difficult purification. |

| Isomerization | Avoid strong Lewis Acids with Dimethyl Itaconate. | DMI can isomerize to Mesaconate/Citraconate (thermodynamically stable), which are unreactive to Aza-Michael addition. |

| pH Control | Acidify to pH < 2 during workup. | The product is a carboxylic acid.[1][2][3][4][5][6] If pH > 4, it remains soluble as a carboxylate salt. |

| Sterics | Bulky amines (e.g., tert-butyl) require longer times. | Steric hindrance slows the initial Michael addition.[7] Use Protocol B (Melt) for forcing conditions. |

Workflow Visualization

Figure 2: Operational workflow for the isolation of 5-oxo-pyrrolidine-3-carboxylic acids.

Characterization Standards

To validate the synthesis, ensure the following spectral signatures are present.

1H NMR (DMSO-d6, 400 MHz)

-

COOH: Broad singlet at 12.0–13.0 ppm .

-

Ring Protons:

-

H-3 (Chiral center): Multiplet at 3.1–3.4 ppm .

-

H-4 (Methylene): Two multiplets (diastereotopic) or overlapping signals at 2.5–2.8 ppm .

-

H-5 (N-CH2): If using Itaconic Acid, the structure is 5-oxo.[8][4][6][9] Wait—Correction:

-

Structure Verification: Itaconic acid + Amine yields 1-substituted-5-oxopyrrolidine-3-carboxylic acid .[8][4]

-

N-CH2 (Ring position 2): Multiplet at 3.4–3.9 ppm .

-

CH2-C=O (Ring position 4): Multiplet at 2.5–2.7 ppm .

-

IR Spectroscopy

-

Carboxylic Acid C=O: 1700–1730 cm⁻¹ (Broad).

-

Lactam C=O: 1650–1690 cm⁻¹ (Sharp, typically lower freq than ester/acid).

References

-

Green Synthesis via Itaconic Acid: Serkov, S. A., et al. "Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids." Russian Chemical Bulletin (2023).

-

Mechanistic Insight & Kinetics: Farmer, T. J., et al. "An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate."[7] Tetrahedron (2022).[7]

-

Pharmaceutical Application (Nav1.8): Merck Sharp & Dohme Corp. "5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors." Patent WO2021257420A1 (2021).

-

Antimicrobial Derivatives: Matulis, D., et al. "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives." Pharmaceuticals (2022).[8][6]

-

Stereoselective Routes: Tanaka, F., et al. "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition." Organic & Biomolecular Chemistry (2017).

Sources

- 1. Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols: Strategic Functionalization of the Methyl 2-Oxo-4-Phenylpyrrolidine-3-Carboxylate Scaffold

Abstract

The 2-pyrrolidinone ring system is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of biologically active compounds and its capacity for three-dimensional diversification.[1] This guide provides a comprehensive technical overview and detailed protocols for the chemical functionalization of a key derivative, methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate. We will explore strategic modifications at the N1-amide, C3-carboxylate, and C4-phenyl positions, explaining the chemical rationale behind these transformations and providing validated, step-by-step protocols for researchers in drug discovery and synthetic chemistry.

The 2-Oxo-4-Phenylpyrrolidine-3-Carboxylate Scaffold: A Privileged Starting Point

The five-membered lactam ring of the pyrrolidinone core offers a rigid, yet non-planar, framework that allows for the precise spatial orientation of substituents, a critical factor for optimizing interactions with biological targets.[1] The this compound scaffold, in particular, is an attractive starting material for library synthesis due to its multiple, distinct functionalization handles. Each site allows for the introduction of chemical diversity to modulate properties such as target affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

The primary sites for modification, which will be discussed in this guide, are illustrated below.

Figure 1: Key functionalization sites on the core scaffold.

Functionalization at the N1-Position: Introducing Key Side Chains

The secondary amide at the N1 position is the most common site for initial modification. Its acidic proton can be readily removed by a suitable base, generating a potent nucleophile for substitution reactions. This strategy is central to the synthesis of many racetam-class drugs and other CNS-active agents, where the N1-substituent is crucial for activity.[2][3]

Causality Behind N1-Alkylation

N-alkylation is a foundational technique to append side chains that can serve as pharmacophoric elements, improve solubility, or fine-tune lipophilicity. The choice of base is critical and depends on the reactivity of the alkylating agent.

-

Strong Bases (e.g., Sodium Hydride, NaH): Used for less reactive alkylating agents like alkyl chlorides or bromides. NaH irreversibly deprotonates the amide, driving the reaction to completion.

-

Weaker Bases (e.g., Potassium Carbonate, K₂CO₃): Suitable for highly reactive alkylating agents (e.g., benzyl bromide, allyl bromide) or when milder conditions are required to protect other functional groups.

Figure 2: General workflow for N1-alkylation.

Protocol 1: N-Alkylation using Sodium Hydride and Ethyl Bromoacetate

This protocol describes the synthesis of a derivative structurally related to nootropic agents by introducing an acetate moiety.[2]

Materials:

-

This compound (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Ethyl bromoacetate (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

-

Cool the solution to 0 °C using an ice-water bath.

-

Carefully add NaH (1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

-

Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry as the sodium salt forms.

-

Add ethyl bromoacetate (1.1 eq) dropwise via syringe.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

-

Separate the layers. Extract the aqueous layer twice more with EtOAc.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (e.g., using a hexane/EtOAc gradient) to yield the pure N-alkylated product.

Functionalization at the C3-Position: The Carboxylate as a Versatile Handle

The methyl ester at the C3 position is a gateway to a vast chemical space, most notably through the formation of amides, which are ubiquitous in pharmaceuticals. The synthetic sequence involves two key steps: hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling.

Protocol 2: Saponification of the Methyl Ester

Rationale: Basic hydrolysis (saponification) is a robust method to convert the ester to a carboxylate salt, which is then protonated to yield the carboxylic acid. This transformation is typically high-yielding and clean.[4][5]

Materials:

-

N1-substituted this compound (1.0 eq)

-

Lithium hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0-3.0 eq)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the starting ester (1.0 eq) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio).

-

Add LiOH (or NaOH) (2.5 eq) and stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Once hydrolysis is complete, remove the organic solvents (THF, MeOH) under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool to 0 °C.

-

Acidify the solution to pH 2-3 by the slow addition of 1 M HCl. A precipitate of the carboxylic acid should form.

-

Extract the product with EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Protocol 3: Amide Bond Formation using HATU Coupling

Rationale: Direct reaction of a carboxylic acid and an amine is thermodynamically unfavorable. Coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid to facilitate nucleophilic attack by the amine, leading to efficient amide bond formation under mild conditions.[6][7]

Figure 3: Two-step conversion of the C3-ester to a C3-amide.

Materials:

-

C3-carboxylic acid derivative (from Protocol 2) (1.0 eq)

-

Desired amine (primary or secondary) (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous DMF

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add the amine (1.1 eq) followed by DIPEA (2.5 eq).

-

In a separate vial, dissolve HATU (1.2 eq) in a small amount of DMF.

-

Add the HATU solution to the reaction mixture at room temperature.

-

Stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate.

-

Purify the crude product by flash chromatography or recrystallization to obtain the desired amide.

| Amine Type | Coupling Agent | Typical Yield (%) | Notes |

| Primary Aliphatic | HATU | 85-95% | Generally fast and high-yielding reactions. |

| Secondary Aliphatic | HATU | 70-90% | Can be slower due to steric hindrance. |

| Aniline (electron-neutral) | HATU / EDC, HOBt | 60-85% | Less nucleophilic; may require longer reaction times. |

| Aniline (electron-deficient) | HATU | 40-75% | Challenging substrates; may require heating. |

| Table 1: Representative yields for amide coupling reactions at the C3-position. |

Functionalization at the C4-Position: Modifying the Phenyl Ring

The phenyl group at the C4 position is an ideal site for late-stage diversification using electrophilic aromatic substitution (EAS). Introducing substituents on this ring can profoundly impact biological activity by probing hydrophobic pockets, introducing hydrogen bond donors/acceptors, or altering the electronic properties of the molecule.[8][9]

Protocol 4: Electrophilic Bromination of the Phenyl Ring

Rationale: Bromination is a common EAS reaction that installs a versatile halogen handle. The bromine atom can act as a blocking group, a point for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), or a bioisostere for other groups. The C4-pyrrolidinyl group is an ortho-, para-director. Due to sterics, substitution is heavily favored at the para-position.

Materials:

-

This compound derivative (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

-

Dissolve the starting material (1.0 eq) in anhydrous MeCN.

-

Protect the reaction from light by wrapping the flask in aluminum foil.

-

Add NBS (1.05 eq) in one portion.

-

Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the appearance of the mono-brominated product.

-

Once the reaction is complete, quench by adding saturated aqueous Na₂S₂O₃ to consume any excess bromine.

-

Dilute with water and extract with EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purify by flash chromatography to isolate the para-brominated product.

Conclusion and Outlook

The this compound scaffold is a highly adaptable platform for the synthesis of diverse chemical libraries. The protocols outlined in this guide provide robust and reproducible methods for selective functionalization at the N1, C3, and C4 positions. By strategically combining these transformations, researchers can rapidly generate novel analogues for evaluation in drug discovery programs, exploring structure-activity relationships and optimizing compounds for therapeutic potential. Future work could involve diastereoselective modifications or exploring more advanced C-H activation strategies on the phenyl ring or the pyrrolidinone backbone itself.

References

- Title: Substituted 1-methyl-4-phenylpyrrolidin-2-ones - Fragment-based design of N-methylpyrrolidone-derived bromodomain inhibitors.

- Title: Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity Source: ResearchGate URL

- Title: Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity Source: Molecules URL

- Title: Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)

- Title: RU2611623C2 - 4-phenyl pyrrolidinone-2 derivative, nootropic composition thereof, method for producing thereof and method preventive treatment of nervous system disorders Source: Google Patents URL

- Title: Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents Source: PubMed URL

- Title: EP1993998B1 - 3-carboxy- 2-oxo-1 -pyrrolidine derivatives and their uses Source: Google Patents URL

- Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: IRIS UniPA URL

- Title: The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 Source: PubMed URL

- Title: The Underexplored Scaffold: Applications of 2-Phenylpent-4-en-1-amine in Medicinal Chemistry Source: Benchchem URL

- Title: Catalytic N-methyl amidation of carboxylic acids under cooperative conditions Source: RSC Advances URL

- Title: The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 Source: ResearchGate URL

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. researchgate.net [researchgate.net]

- 3. RU2611623C2 - 4-phenyl pyrrolidinone-2 derivative, nootropic composition thereof, method for producing thereof and method preventive treatment of nervous system disorders - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. EP1993998B1 - 3-carboxy- 2-oxo-1 -pyrrolidine derivatives and their uses - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substituted 1-methyl-4-phenylpyrrolidin-2-ones - Fragment-based design of N-methylpyrrolidone-derived bromodomain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Privileged Pyrrolidone Carboxylate Scaffold

An Application Guide to the Scalable Synthesis of Pyrrolidone Carboxylates

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrrolidone ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry and biochemistry.[1] Its carboxylate derivatives, particularly pyroglutamic acid (5-oxo-proline), are not only prevalent in a vast array of natural products and biologically active molecules but also serve as indispensable chiral building blocks for asymmetric synthesis.[2][3] The significance of this scaffold is underscored by its presence in compounds targeting a wide range of diseases, including diabetes (as DPP4 inhibitors), epilepsy, and neurological disorders.[2][4] Furthermore, L-pyroglutamic acid and its salts are recognized as natural moisturizing factors (NMFs), making them valuable ingredients in cosmetic and dermatological formulations.[5]

The growing demand for enantiomerically pure and structurally diverse pyrrolidone carboxylates necessitates robust and scalable synthetic methodologies. Scaling a synthesis from the laboratory bench to pilot or industrial production presents significant challenges, including cost of goods, process safety, and purification efficiency. This guide provides a detailed overview of scalable synthesis methods, from foundational industrial processes for the parent scaffold to advanced catalytic strategies that deliver the complex, highly substituted derivatives required for modern drug discovery.

Chapter 1: The Industrial Cornerstone: Thermal Cyclodehydration of Glutamic Acid

The most direct and economically viable route to L-pyroglutamic acid on a large scale is the thermal cyclodehydration of L-glutamic acid.[3] L-glutamic acid, being a readily available and inexpensive amino acid, serves as an ideal starting material. The reaction proceeds via an intramolecular condensation between the γ-carboxylic acid and the α-amino group, eliminating a molecule of water to form the lactam ring.

This method is characterized by its simplicity and high atom economy. The process typically involves heating L-glutamic acid, often in a high-boiling point, inert solvent like silicone oil or white oil, or even in the absence of a solvent.[6][7] The reaction is driven to completion by the removal of water. While the reaction can proceed without a catalyst, certain catalysts can be employed to increase the rate and yield.[6] The resulting L-pyroglutamic acid is typically purified by crystallization.

Caption: Workflow for Industrial L-Pyroglutamic Acid Production.

Protocol 1: Catalytic Thermal Synthesis of L-Pyroglutamic Acid

This protocol is adapted from established industrial methods and is designed for scalability.[6]

Materials:

-

L-Glutamic Acid (1 kg, 6.8 mol)

-

Silicone Oil or White Oil (1.5 kg)

-

Catalyst (e.g., acid or base catalyst, optional, refer to specific patents)

-

Deionized Water

Procedure:

-

Reactor Setup: Charge a suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, heating mantle, and a distillation condenser with L-glutamic acid and the heat-transfer medium (silicone oil or white oil).

-

Heating and Dehydration: Begin stirring and heat the mixture to 150-250 °C. Water will begin to distill off as the cyclodehydration reaction proceeds. The reaction is typically monitored by the amount of water collected. Maintain the temperature for 30 minutes to 6 hours until the reaction is complete.[6]

-

Cooling and Extraction: Once the reaction is complete, cool the mixture to approximately 120 °C. Carefully add deionized water to dissolve the L-pyroglutamic acid product.[6]

-

Phase Separation: Allow the mixture to cool further, leading to the separation of the aqueous phase (containing the product) and the oil phase. Separate the aqueous layer.

-

Crystallization and Isolation: Concentrate the aqueous solution under reduced pressure and then cool to induce crystallization. The crystals of L-pyroglutamic acid are collected by filtration, washed with a small amount of cold water, and dried under vacuum.

Data Presentation: Comparison of Synthesis Conditions

| Parameter | Method A (Non-Catalytic) | Method B (Catalytic)[6] | Key Consideration |

| Starting Material | L-Glutamic Acid | L-Glutamic Acid | Readily available and inexpensive. |

| Heat-Transfer Medium | High-boiling solvent or neat | Silicone Oil / White Oil | Ensures even heat distribution and prevents charring. |

| Temperature | 180-220 °C | 150-250 °C | Higher temperatures can lead to racemization. |

| Reaction Time | 2-8 hours | 0.5-6 hours | Catalysis can significantly reduce reaction time. |

| Yield | Good to Excellent | High Yield, High Optical Purity | Purity is critical for pharmaceutical applications. |

| Purification | Recrystallization from water | Recrystallization from water | Favored for scalability over chromatography. |

Chapter 2: Asymmetric Synthesis for Drug Discovery Scaffolds

While thermal cyclization is ideal for the parent compound, drug development demands access to a diverse range of structurally complex and enantiomerically pure pyrrolidone carboxylates. Modern catalytic methods provide powerful solutions for constructing these high-value molecules.

Asymmetric Michael Addition Reactions

One of the most effective strategies for synthesizing substituted pyrrolidine carboxylates is the asymmetric Michael addition.[8] This approach typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by a subsequent cyclization to form the pyrrolidine ring. Organocatalysis has emerged as a particularly powerful tool in this domain, enabling high enantioselectivity under mild conditions.[9][10][11]

The core principle involves the reaction of precursors like 4-oxo-2-enoates with nitroalkanes.[11] A chiral primary or secondary amine catalyst activates the enoate via iminium ion formation, which then undergoes a highly face-selective Michael addition. The resulting intermediate is then poised for reductive cyclization to furnish the desired 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivative.[9][11]

Caption: General Mechanism for Organocatalytic Michael Addition.

Protocol 2: Organocatalytic Synthesis of a 5-Substituted Pyrrolidine-3-Carboxylate Precursor

This protocol is a representative example of an organocatalytic Michael addition for constructing a chiral pyrrolidine precursor.[11]

Materials:

-

Ethyl 4-oxo-hex-2-enoate (1 equiv)

-

Nitromethane (5 equiv)

-

Chiral Primary Amine-Thiourea Catalyst (e.g., Takemoto catalyst) (0.1 equiv)

-

Dichloromethane (CH₂Cl₂) as solvent

-

Acetic Acid (optional co-catalyst)

Procedure:

-

Reaction Setup: To a solution of the ethyl 4-oxo-hex-2-enoate in dichloromethane at room temperature, add the chiral organocatalyst.

-

Nucleophile Addition: Add nitromethane to the reaction mixture and stir at the specified temperature (e.g., 0-24 °C) for 24-48 hours.[11]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting γ-keto ester Michael adduct by flash column chromatography.

-

Reductive Cyclization (Second Step): The purified adduct is then subjected to a reductive amination/cyclization step. This is commonly achieved using a reducing agent like H₂ over a Raney Nickel or Palladium catalyst, which reduces the nitro group to an amine that subsequently cyclizes onto the ketone to form the pyrrolidone ring.

Data Presentation: Performance of Organocatalytic Systems

| Substrate (Enoate) | Catalyst | Yield (%) | ee (%) | Reference |

| Ethyl 4-oxo-4-phenylbut-2-enoate | N,N'-dioxide-Sc(OTf)₃ | 97% | >99% | [8] |

| Methyl 4-oxo-hex-2-enoate | Chiral Primary Amine-Thiourea | High | 97% | [9][11] |

| Various 4-alkyl-4-oxo-2-enoates | Cinchona Alkaloid Squaramide | High | Excellent | [8] |

Intramolecular "Clip-Cycle" Strategy

For creating more complex scaffolds, such as spiropyrrolidines, intramolecular strategies offer superior control and efficiency. The "clip-cycle" synthesis is an elegant and scalable example.[12] This method involves first "clipping" a bis-homoallylic amine to a thioacrylate via alkene metathesis. The resulting linear precursor is then subjected to an enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, to "cycle" into the final pyrrolidine product.[12] This strategy is particularly powerful for generating 2,2- and 3,3-disubstituted pyrrolidines, which are scaffolds of high interest in drug discovery programs.[12]

Caption: The "Clip-Cycle" approach to substituted pyrrolidines.[12]

Chapter 3: Key Considerations for Scalable Synthesis

Transitioning a synthetic route from the lab to production requires a critical evaluation of several factors beyond just chemical yield.

-

Starting Material Accessibility: The overall cost and scalability are fundamentally linked to the price and availability of the starting materials. Routes beginning from L-glutamic acid are inherently advantageous for producing the core scaffold.[3]

-

Catalyst Efficiency and Cost: For catalytic methods, the cost, loading (mol %), and stability of the catalyst are paramount. While precious metal catalysts (e.g., Rhodium, Palladium) can be highly efficient, their cost and the need for removal from the final product can be prohibitive.[13] Organocatalysts often offer a cheaper and less toxic alternative.[1]

-

Process Safety and Conditions: Industrial processes favor mild reaction conditions (temperature and pressure) to reduce energy costs and enhance safety. Thermal cyclodehydration requires high temperatures, which necessitates specialized equipment.[6] In contrast, many modern catalytic methods operate at or near room temperature.[11]

-

Purification Strategy: Scalable syntheses must avoid chromatographic purification wherever possible. The ideal process yields a product that can be isolated and purified by crystallization, filtration, or extraction.

-

Waste Management: The environmental impact and cost of waste disposal are significant considerations. Atom-economical reactions like cyclodehydrations are highly desirable. Older methods that generate toxic byproducts, such as cyanide wastes, are generally not viable for large-scale production.[14]

Conclusion

The synthesis of pyrrolidone carboxylates has evolved significantly, offering a diverse toolbox for chemists in both industrial and academic settings. For the large-scale, cost-effective production of the parent L-pyroglutamic acid, thermal cyclodehydration of L-glutamic acid remains the dominant and most practical methodology. For the nuanced and stereochemically demanding targets required in drug discovery, modern asymmetric catalytic methods, including organocatalytic Michael additions and intramolecular cyclizations, provide unparalleled precision and access to chemical diversity. By carefully considering the principles of scalability—from starting material cost to the final purification strategy—researchers and process chemists can effectively select and optimize a synthetic route that meets the specific demands of their target molecule.

References

-

ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF. Available at: [Link]

-

Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Available at: [Link]

- Google Patents. CN101698656A - Method for catalytic synthesis of L-pyrroldone carboxylic acid and salt thereof.

- Google Patents. US2295600A - Preparation of pyrrolidone carboxylic acids and their esters and products thereof.

-

Semantic Scholar. [PDF] Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (2017). Available at: [Link]

-

ACS Publications. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines | ACS Omega. Available at: [Link]

-

ResearchGate. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines | Request PDF. Available at: [Link]

-

ACS Publications. Catalysis of 3-Pyrrolidinecarboxylic Acid and Related Pyrrolidine Derivatives in Enantioselective anti-Mannich-Type Reactions - ACS Publications - American Chemical Society. Available at: [Link]

-

MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). Available at: [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]

-

Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Available at: [Link]

-

RSC Publishing. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (2017). Available at: [Link]

-

ACS Publications. Asymmetric “Clip-Cycle” Synthesis of Pyrrolidines and Spiropyrrolidines | Organic Letters. (2020). Available at: [Link]

-

MDPI. Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. (2021). Available at: [Link]

-

ResearchGate. Studies on pyrrolidinones. A convenient synthesis of 5-cyano-2-pyrrolidinone derivatives. Available at: [Link]

-

ResearchGate. Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors. Available at: [Link]

-

CIRS. Safety Assessment of PCA (2-Pyrrolidone-5-Carboxylic Acid) and Its Salts as Used in Cosmetics. (2014). Available at: [Link]

-

PMC. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Available at: [Link]

-

PubMed. Novel design of pyrrolidonecarboxylic acid and sodium dilauramidoglutamide lysine complex for targeted drug delivery to human stratum corneum. (2025). Available at: [Link]

-

MDPI. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). Available at: [Link]

- Google Patents. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof.

-

SpringerLink. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). Available at: [Link]

- Google Patents. EP2404502A2 - Compositions containing pyrrolidone carboxylic acid (PCA) and metallic salts.

- Google Patents. CN101298432B - Preparation of L-pyrrolidone sodium carboxylate.

-

ResearchGate. Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products | Request PDF. (2025). Available at: [Link]

-

apicule. L-pyroglutamic acid API Suppliers - Manufacturers and Distributors. Available at: [Link]

-

Taylor & Francis Online. Preparation of Pyrroles from Pyroglutamic Acid Derivatives. (2006). Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]